1-(Cyclopentylmethyl)cyclopentanecarboxylic acid

Description

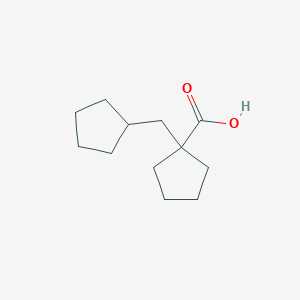

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopentylmethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c13-11(14)12(7-3-4-8-12)9-10-5-1-2-6-10/h10H,1-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZUOPNGYIORSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2(CCCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261269-55-9 | |

| Record name | 1-(cyclopentylmethyl)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Cyclopentylmethyl)cyclopentanecarboxylic acid can be synthesized through several methods:

Palladium-Catalyzed Hydrocarboxylation: This method involves the hydrocarboxylation of cyclopentene using carbon monoxide and water in the presence of a palladium catalyst.

Base-Induced Ring Contraction: Another approach involves the base-induced ring contraction of 2-chlorocyclohexanone to form methyl cyclopentanecarboxylate, which can then be hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound typically employs the palladium-catalyzed hydrocarboxylation method due to its efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of Diazoketone Precursors

The compound can be synthesized via hydrolysis of its diazoketone precursor under alkaline conditions. This reaction involves:

-

Reagents/Conditions : Aqueous NaOH (18.75% w/w), ethanol as a co-solvent, reflux at 65–100°C for 2–8 hours.

-

Mechanism : Base-induced ring contraction followed by hydrolysis of the intermediate ketene to the carboxylic acid.

| Reaction Step | Reagents | Conditions | Product |

|---|---|---|---|

| Diazoketone hydrolysis | NaOH, ethanol | Reflux (65–100°C) | 1-(Cyclopentylmethyl)cyclopentanecarboxylic acid |

Esterification and Amidation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:

Esterification

-

Reagents : Alcohols (e.g., methanol) with acid catalysts (H₂SO₄ or HCl).

-

Conditions : Reflux in anhydrous solvent.

Amidation

-

Reagents : Primary/secondary amines (e.g., methylamine, aniline).

-

Conditions : Direct reaction with diazoketone precursors under ring-contraction conditions.

-

Example : Reaction with phenylpropanolamine yields bioactive amide derivatives .

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group:

-

Reagents : Metal oxides (e.g., CuO) or peroxides.

-

Conditions : Heating at 150–200°C.

Oxidation

-

Site : Cyclopentane rings (less reactive due to strain).

-

Reagents : Ozone or KMnO₄ under acidic conditions.

Reduction

Ring-Opening Reactions

The cyclopentane rings may undergo electrophilic addition under strong acidic conditions:

Scientific Research Applications

Scientific Research Applications

-

Pharmaceuticals

- The compound serves as an intermediate in the synthesis of various drugs, particularly anti-inflammatory agents. Its structural features allow for modifications that enhance pharmacological activity and specificity toward biological targets.

-

Organic Synthesis

- It is utilized as a building block in organic synthesis to create more complex molecules. The carboxylic acid group facilitates various chemical reactions, including esterification and amidation, making it valuable in synthetic chemistry.

-

Fragrance Industry

- The unique structure of 1-(Cyclopentylmethyl)cyclopentanecarboxylic acid lends itself to the synthesis of complex scents, contributing to the formulation of perfumes and fragrances.

-

Dye Synthesis

- The compound is also employed in the production of dyes, leveraging its reactivity to form colored compounds that can be used in textiles and other applications.

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on human lung adenocarcinoma cells (A549). Results indicated that the compound induced apoptosis through mitochondrial pathway activation, leading to cell cycle arrest in the G0/G1 phase. This suggests its potential as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Activity

In vitro assays evaluated the antimicrobial properties against various bacterial strains. The compound demonstrated moderate activity against Salmonella typhi and strong activity against Bacillus subtilis, indicating potential for development into a novel antimicrobial agent.

Case Study 3: Enzyme Inhibition

Docking studies revealed that this compound binds effectively to active sites of several enzymes, including acetylcholinesterase (AChE) and urease. This suggests significant potential for therapeutic applications in treating conditions related to enzyme dysregulation.

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Impact |

|---|---|---|

| Pharmaceuticals | Intermediate for anti-inflammatory drugs | Enhances pharmacological activity |

| Organic Synthesis | Building block for complex molecules | Facilitates esterification and amidation |

| Fragrance Industry | Synthesis of unique scents | Contributes to perfume formulation |

| Dye Synthesis | Production of colored compounds | Utilizes reactivity for dye formation |

| Anticancer Research | Induces apoptosis in cancer cells | Activates mitochondrial pathways |

| Antimicrobial Research | Effective against bacterial strains | Potential development as an antimicrobial agent |

| Enzyme Inhibition | Binds to AChE and urease | Therapeutic applications for enzyme-related conditions |

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Specific Comparisons

Aromatic Substituents

1-Phenylcyclopentanecarboxylic Acid (CAS 77-55-4):

- Molecular Formula : C₁₂H₁₄O₂; Molecular Weight : 190.24 g/mol.

- Applications : Used as a precursor for antitussive agents (e.g., Pentoxyverine) and as a reference standard in impurity profiling .

- Key Differences : The phenyl group enhances lipophilicity compared to aliphatic substituents, influencing bioavailability and metabolic stability.

- 1-(3-Fluorophenyl)cyclopentanecarboxylic Acid (CAS 214262-97-2): Molecular Formula: C₁₂H₁₃FO₂; Molecular Weight: 208.23 g/mol. Applications: A key intermediate in cyclopentanone derivatives for drug synthesis. The fluorine atom improves binding affinity in receptor-targeted therapies .

Halogenated Aliphatic Substituents

- 1-(Trifluoromethyl)cyclopentanecarboxylic Acid :

- Molecular Formula : C₇H₉F₃O₂; Molecular Weight : 182.14 g/mol.

- Physicochemical Properties : Melting point 37–38°C, boiling point 205.5°C (predicted), water-insoluble.

- Applications : The electron-withdrawing trifluoromethyl group enhances acidity (pKa ~2.17) and stability under harsh reaction conditions, making it valuable in fluorinated drug synthesis .

Amino and Hydroxy Derivatives

- 1-Amino-2-hydroxycyclopentanecarboxylic Acid: Synthesis: Derived from cyclopentanone via cyanohydrin intermediates and hydrolysis .

1-(3-Hydroxyphenyl)cyclopentanecarboxylic Acid (CAS 92847-83-1):

Key Observations :

- Lipophilicity : Aromatic and halogenated substituents (e.g., phenyl, CF₃) increase logP values, favoring blood-brain barrier penetration.

- Acidity : Electron-withdrawing groups (e.g., CF₃) lower pKa, enhancing ionization and reactivity in aqueous environments .

- Synthetic Utility: Halogenated derivatives are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura), while amino/hydroxy analogs are used in peptide mimetics .

Biological Activity

1-(Cyclopentylmethyl)cyclopentanecarboxylic acid is an organic compound with a unique structure that has garnered interest in various fields, particularly in pharmaceuticals and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentane ring substituted with a cyclopentylmethyl group and a carboxylic acid group. The molecular formula is , and its IUPAC name is 1-(cyclopentylmethyl)cyclopentane-1-carboxylic acid. The compound's unique dual-ring structure contributes to its distinct chemical properties, which are essential for its biological activity.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. A study on related cyclopentanecarboxylic acids highlighted their potential as COX-2 inhibitors, suggesting that this compound could also possess similar properties .

Insecticidal Activity

The exploration of new insecticides is crucial due to resistance against conventional chemicals. Studies have identified compounds with structural similarities to this compound that demonstrate larvicidal activity against Aedes aegypti, the vector for several viral diseases. These findings suggest that derivatives of this compound could be investigated for their insecticidal properties .

Case Study: COX-2 Inhibition

A significant study utilized molecular modeling and docking simulations to assess the binding affinity of various cyclopentanecarboxylic acids to the COX-2 enzyme. The results indicated that certain analogs showed comparable binding energies to established COX-2 inhibitors like celecoxib, suggesting a pathway for further research into the anti-inflammatory potential of this compound .

| Compound | Binding Energy (kcal/mol) | Comparison with Celecoxib |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | -9.5 | Reference |

Safety and Toxicity Studies

In evaluating the safety profile of similar compounds, one study reported that certain derivatives exhibited low toxicity in mammalian models, showing no significant adverse effects at high doses. This suggests that this compound may also have a favorable safety profile, warranting further investigation .

Q & A

Q. What are the established synthetic routes for 1-(cyclopentylmethyl)cyclopentanecarboxylic acid, and how can researchers optimize reaction conditions for reproducibility?

A common synthetic approach involves derivatizing cyclopentanecarboxylic acid precursors. For example, tert-butoxycarbonyl (Boc)-protected intermediates (e.g., 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid) can undergo alkylation or coupling reactions under conditions similar to Reference Examples 87 and 88 in EP 4,374,877 A2 . To ensure reproducibility:

- Use anhydrous solvents and inert atmospheres to prevent side reactions.

- Monitor reaction progress via TLC or LC-MS, especially for intermediates prone to hydrolysis.

- Optimize stoichiometry of cyclopentylmethylating agents to minimize overalkylation.

- Include detailed characterization data (e.g., NMR, HRMS) for all intermediates and final products, as emphasized in peer-reviewed journal guidelines .

Q. What safety protocols are critical for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, structurally related cyclopentanecarboxylic acid derivatives require:

- Respiratory protection : Use NIOSH-approved P95 or OV/AG/P99 filters if aerosolization occurs .

- Skin/eye protection : Wear nitrile gloves, lab coats, and safety goggles. Contaminated gloves must be removed without touching outer surfaces and disposed of properly .

- Emergency measures : For accidental exposure, rinse affected areas with water for 15+ minutes and consult a physician immediately .

Q. How should researchers characterize the purity and stability of this compound under storage conditions?

- Purity analysis : Use HPLC with UV detection (λ = 210–254 nm) and compare retention times against synthetic standards.

- Stability assessment : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor via LC-MS for decomposition products. Store at 2–8°C in inert, airtight containers to prevent hydrolysis or oxidation .

- Documentation : Report all analytical parameters (column type, mobile phase, detection limits) to enable cross-validation .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity, and what computational tools support this optimization?

- Derivatization strategies : Introduce substituents at the cyclopentylmethyl group (e.g., halogenation, fluorination) to modulate lipophilicity and target binding. Evidence from substituted analogs (e.g., 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid) suggests halogenation improves metabolic stability .

- Computational modeling : Use molecular docking (AutoDock Vina) and QSAR models to predict interactions with biological targets (e.g., enzymes involved in amino acid biosynthesis) . Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics).

Q. What analytical challenges arise in quantifying trace impurities or degradation products of this compound, and how can they be resolved?

- Challenge : Low-abundance impurities (e.g., cyclopentane dicarboxylic acid byproducts) may co-elute with the main peak in standard HPLC methods.

- Resolution :

Q. How should researchers address contradictory data in biological activity studies involving this compound?

- Case example : Discrepancies in growth regulation effects on plants may stem from:

- Concentration-dependent effects : Test a wide range (nM–mM) to identify biphasic responses.

- Matrix interference : Use purified solvents and exclude additives (e.g., surfactants) that may alter bioavailability .

- Batch variability : Validate compound identity/purity across synthetic batches via NMR and elemental analysis .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance thresholds.

Q. What strategies improve the solubility and formulation of this compound for in vivo studies?

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility. Pre-screen via phase diagrams .

- Prodrug approaches : Synthesize ester prodrugs (e.g., ethyl 1-hydroxycyclopentane-carboxylate derivatives) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

- Flow chemistry : Adapt continuous-flow reactors to encapsulate the compound in biodegradable polymers (PLGA nanoparticles), overcoming challenges posed by high-melting-point intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.